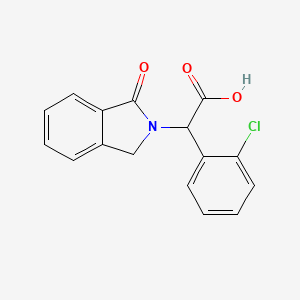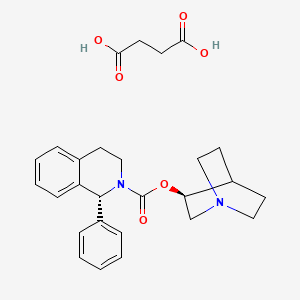
(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate
Descripción general
Descripción
“(S)-Quinuclidin-3-yl ®-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate” is a compound related to Solifenacin succinate . Solifenacin succinate is a potent muscarinic M3 receptor antagonist . It has greater affinity for the M3 receptor than for the other known muscarinic receptors . Solifenacin succinate is commercially available under the brand name Vesicare® .
Synthesis Analysis
The synthesis of Solifenacin succinate involves condensing a compound of formula (IVb) with (RS)-3-quinuclidinol . This produces a diastereomeric mixture of (1S)-3,4-dihydro-1-phenyl-2 (1H)-isoquinolinecarboxylic acid (3RS)-1-azabicyclo [2.2.2]oct-3-yl ester, which is treated with succinic acid in a solvent or mixture of solvents to produce optically pure Solifenacin succinate .
Molecular Structure Analysis
The molecular formula of “(S)-Quinuclidin-3-yl ®-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate” is C27H32N2O6 . The molecular weight is 480.6 g/mol . The InChI and Canonical SMILES are also provided .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-Quinuclidin-3-yl ®-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate” include a molecular weight of 480.6 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, and a rotatable bond count of 6 . The exact mass and monoisotopic mass are both 480.22603674 g/mol .
Aplicaciones Científicas De Investigación
Muscarinic Receptor Antagonism and Selectivity
(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate and its derivatives have been explored for their antimuscarinic properties, specifically targeting muscarinic receptors. Research indicates these compounds exhibit high affinities for muscarinic M3 receptors, showing selectivity over other receptor subtypes. This selectivity offers potential therapeutic advantages for conditions like overactive bladder, as it may reduce side effects such as dry mouth typically associated with antimuscarinic therapies (Naito et al., 2005), (Kobayashi et al., 2004), (Ohtake et al., 2007).
Treatment of Overactive Bladder
Studies have shown that this compound and its derivatives can inhibit bladder contractions, suggesting their utility in the treatment of overactive bladder symptoms. The compounds were found to be effective in both in vitro and in vivo models, providing a potential pathway for new treatments that offer symptom relief with reduced side effects (Ohtake et al., 2004), (Suzuki et al., 2005).
Potential in Treating Bowel Dysfunction
The compound has shown promise in experimental models of bowel dysfunction, including symptoms present in irritable bowel syndrome (IBS). It exhibited a broad spectrum of ameliorating effects on bowel dysfunctions through the blockade of M3 receptors, suggesting its therapeutic potential for treating IBS (Kobayashi et al., 2001).
Selective Ligand for Muscarinic Receptors
Derivatives of this compound have been investigated as selective ligands for muscarinic acetylcholinergic receptors (mAChR), showcasing high binding affinities and receptor subtype specificity. This specificity could be crucial for developing therapeutic agents targeting specific mAChR subtypes, potentially reducing side effects and increasing treatment efficacy (McPherson et al., 1995).
Direcciones Futuras
The future directions of research on this compound could involve further investigation into its synthesis, mechanism of action, and potential applications. As it is related to Solifenacin succinate, a drug used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and urinary frequency , it could potentially have similar therapeutic applications.
Propiedades
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZMMZZRUPYENV-HLUKFBSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one](/img/structure/B1414236.png)
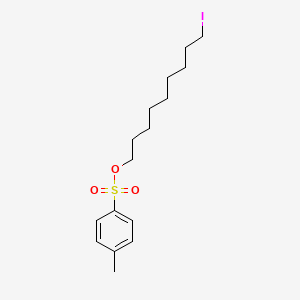
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B1414239.png)
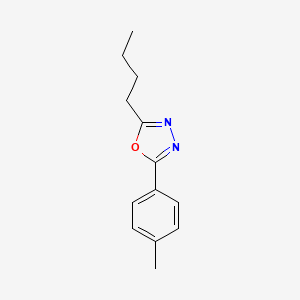
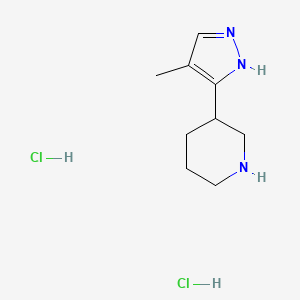
![3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride](/img/structure/B1414242.png)
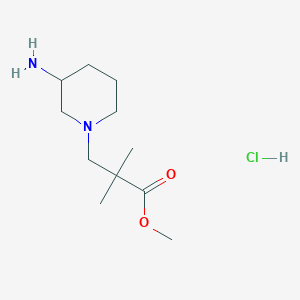
![3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1414245.png)
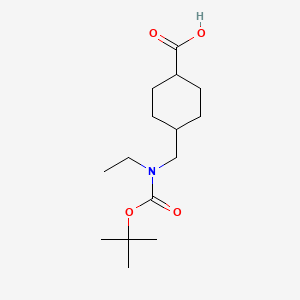
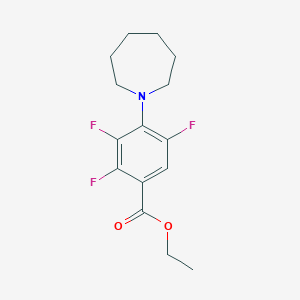
![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1414251.png)
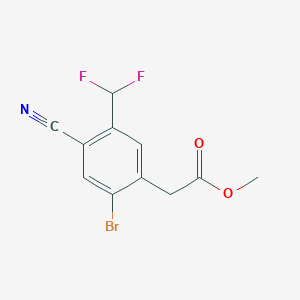
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1414256.png)
